2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c28-18(23-11-14-5-4-8-22-10-14)9-16-13-30-21-25-19-17(20(29)26(16)21)12-24-27(19)15-6-2-1-3-7-15/h1-8,10,12,16H,9,11,13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGSDTOFISCJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS Number: 946334-84-5) is a complex heterocyclic organic molecule that has attracted attention for its potential biological activities. Its structure incorporates multiple heterocycles, including thiazole, pyrazole, and pyrimidine, which are known for diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N6O2S |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 946334-84-5 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For example, thiazolo-pyrimidine derivatives have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .
Cytotoxicity and Antitumor Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may possess antitumor activity due to its ability to induce apoptosis in specific cancer cells. The mechanism of action is believed to involve the disruption of critical cellular pathways that are essential for cancer cell survival .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of This compound with various target proteins involved in disease pathways. The compound demonstrated favorable binding interactions with key residues in enzymes such as DNA gyrase and MurD . These interactions are crucial for its biological efficacy and highlight the potential for further development into therapeutic agents.
Case Studies
- Antimicrobial Efficacy : A study investigating the efficacy of thiazolo-pyrimidine derivatives found that certain compounds exhibited strong antibacterial properties comparable to established antibiotics like ciprofloxacin . The binding energies and inhibitory constants were analyzed to confirm their potential as new antimicrobial agents.
- Cytotoxicity Testing : In vitro assays conducted on various cancer cell lines showed that some derivatives of the compound induced significant cytotoxic effects. For instance, derivatives were tested using MTT assays revealing promising results in inhibiting cell proliferation .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves a multi-step procedure starting from ethyl acetoacetate. Key steps include:
- Step 1 : Condensation of ethyl acetoacetate with phenylhydrazine to form 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
- Step 2 : Reaction with substituted benzaldehyde and thiourea to yield a pyrazolo-pyrimidine-thione intermediate.
- Step 3 : Cyclization with 1,2-dibromoethane to form the thiazolo-pyrimidine core. Purity is confirmed via thin-layer chromatography, and characterization relies on IR, NMR, and mass spectroscopy .
Q. Which spectroscopic techniques are critical for structural validation?
- IR Spectroscopy : Identifies functional groups (e.g., C=N at ~1600 cm⁻¹, C-S-C at ~1200 cm⁻¹).
- ¹H-NMR : Reveals proton environments (e.g., –CH₃ at δ 1.76, –N-CH₂– at δ 3.12).
- Mass Spectrometry : Confirms molecular weight via base peaks (e.g., M-2 peak at 379 m/z). Cross-referencing these methods ensures structural fidelity .
Q. What initial biological screening approaches are appropriate?
Prioritize assays aligned with structural analogs:
- Anticancer Activity : Use cell viability assays (e.g., MTT) against cancer cell lines, as pyrazolo-thiazolo-pyrimidines often target kinases .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria via disk diffusion.
- Selectivity Profiling : Compare activity with structurally related compounds (e.g., methoxyphenyl or trifluoromethyl analogs) to identify key substituent effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
- Catalyst Optimization : Anhydrous K₂CO₃ improves thiazole ring formation.
- Temperature Control : Maintain 60–80°C during thiourea condensation to avoid byproducts. Yield improvements from 60% to >85% have been reported under optimized conditions .
Q. How to resolve contradictions in spectral data during characterization?
- Discrepancy in NMR Peaks : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals (e.g., –S-CH₂– vs. –N-CH₂–).
- Ambiguous IR Bands : Compare with computational spectra (DFT calculations) to validate vibrations (e.g., C-Cl bending at 665 cm⁻¹) .
Q. What strategies enhance selectivity for biological targets?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridin-3-ylmethyl moiety, which improves kinase binding selectivity .
- Scaffold Hybridization : Integrate triazole or piperazine moieties to modulate interactions with ATP-binding pockets .
Q. How to assess stability under physiological conditions?
- Hydrolysis Studies : Incubate the compound in buffer solutions (pH 2–9) and monitor degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for thiazolo-pyrimidines) .
Q. What computational methods predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR, VEGFR).
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent electronegativity with IC₃₀ values for activity prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
